(3-(1H-pyrazol-1-yl)phenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, and a pyrrolidine ring. These are all heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings. The pyrazole and pyrimidine rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the pyrrolidine ring could potentially make the compound a base .Scientific Research Applications
Antimicrobial Activity
Compounds related to "(3-(1H-pyrazol-1-yl)phenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone" have shown significant antimicrobial properties. For example, the synthesis and antimicrobial activity of some derivatives have been explored, revealing that these compounds exhibit good activity against various microbial strains, comparable with standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Optical and Luminescent Properties
Research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives synthesized through one-pot condensation processes demonstrates the potential of similar compounds in creating low-cost emitters with large Stokes' shifts. These properties are crucial for applications in optical materials and sensors (Volpi et al., 2017).
Molecular Docking and Biological Evaluation
Studies involving molecular docking and biological evaluation indicate that pyrazoline derivatives can serve as potent anti-inflammatory and antibacterial agents. This underscores the chemical's utility in drug development, particularly in designing new treatments for inflammation and bacterial infections (Ravula et al., 2016).
Antiproliferative Activities
The synthesis of novel pyrazole derivatives has revealed compounds with potent antiproliferative activities against various cancer cell lines. This research path could lead to the development of new anticancer agents, enhancing treatment options for various cancers (Hafez et al., 2016).
Antimycobacterial Activity
Nicotinic acid hydrazide derivatives, related to the chemical structure , have been synthesized and tested for their antimycobacterial activity. These findings could contribute to the development of new drugs to combat tuberculosis and other mycobacterial infections (Sidhaye et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17(14-4-1-5-15(12-14)23-10-3-9-21-23)22-11-6-16(13-22)25-18-19-7-2-8-20-18/h1-5,7-10,12,16H,6,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANCJFWYMQJEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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